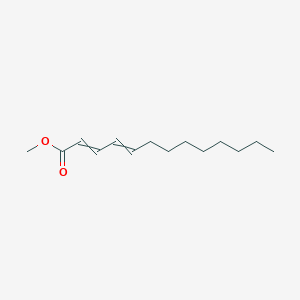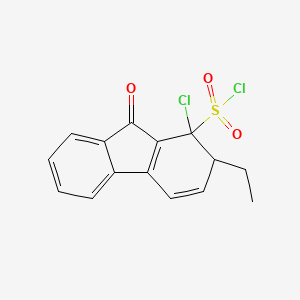methanide CAS No. 51804-79-6](/img/structure/B14640717.png)
Lithium [di(propan-2-yl)amino](oxo)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium di(propan-2-yl)aminomethanide is a chemical compound with the molecular formula LiN(CH(CH3)2)2. It is commonly used as a strong base in organic synthesis due to its high reactivity and solubility in non-polar organic solvents . This compound is particularly valuable in the formation of enolates and other nucleophilic species, making it a versatile reagent in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium di(propan-2-yl)aminomethanide is typically prepared by treating a cooled mixture of tetrahydrofuran (THF) and diisopropylamine with n-butyllithium . The reaction is carried out at low temperatures, usually between 0 to -78°C, to ensure the stability of the compound. The reaction can be represented as follows:
(CH3CH2CH2)2NH+n-BuLi→LiN(CH(CH3)2)2+n-BuH
Industrial Production Methods
In industrial settings, the production of lithium di(propan-2-yl)aminomethanide follows similar synthetic routes but on a larger scale. The reaction is conducted in specialized reactors that can maintain the low temperatures required for the synthesis. The compound is often produced as a solution in THF or other polar aprotic solvents to facilitate its handling and storage .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium di(propan-2-yl)aminomethanide undergoes several types of chemical reactions, including:
Deprotonation: It is commonly used to deprotonate weakly acidic compounds, forming enolates and other nucleophilic species.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Elimination: It can also be used in elimination reactions to form less substituted alkenes.
Common Reagents and Conditions
Solvents: THF, ether, and other polar aprotic solvents are commonly used.
Temperature: Reactions are typically carried out at low temperatures (-78°C) to maintain the stability of the compound.
Major Products
Enolates: Formed through deprotonation of carbonyl compounds.
Alkenes: Formed through elimination reactions.
Wissenschaftliche Forschungsanwendungen
Lithium di(propan-2-yl)aminomethanide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of lithium di(propan-2-yl)aminomethanide involves its role as a strong base. It deprotonates weakly acidic compounds, forming enolates and other nucleophilic species. These nucleophiles can then participate in various chemical reactions, such as nucleophilic substitution and elimination . The compound’s high reactivity and solubility in non-polar solvents enhance its effectiveness in these reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium diisopropylamide (LDA): Another strong base with similar properties and applications.
Sodium amide (NaNH2): A strong base used in similar reactions but with different reactivity and selectivity.
Uniqueness
Lithium di(propan-2-yl)aminomethanide is unique due to its high solubility in non-polar solvents and its ability to form highly reactive enolates. Its selectivity in forming less substituted enolates makes it particularly valuable in organic synthesis .
Eigenschaften
CAS-Nummer |
51804-79-6 |
|---|---|
Molekularformel |
C7H14LiNO |
Molekulargewicht |
135.2 g/mol |
IUPAC-Name |
lithium;[di(propan-2-yl)amino]methanone |
InChI |
InChI=1S/C7H14NO.Li/c1-6(2)8(5-9)7(3)4;/h6-7H,1-4H3;/q-1;+1 |
InChI-Schlüssel |
SFOCUQINRCXOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CC(C)N([C-]=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


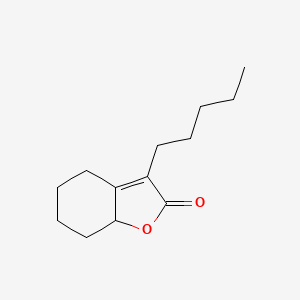
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
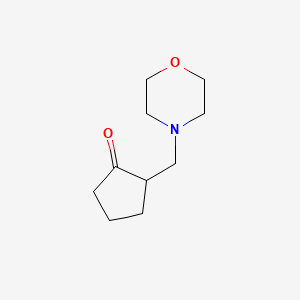


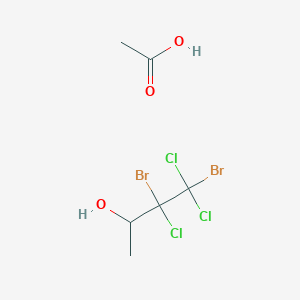
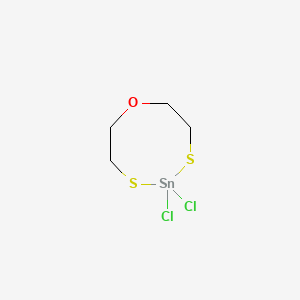

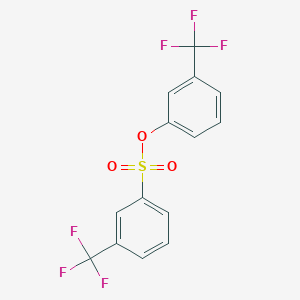
![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
